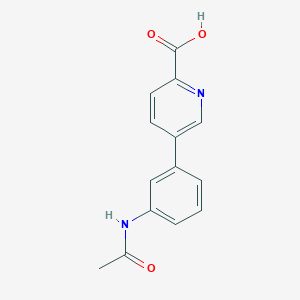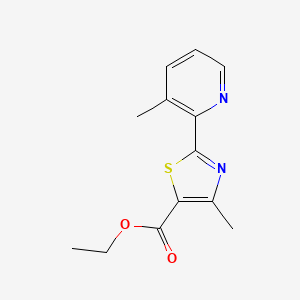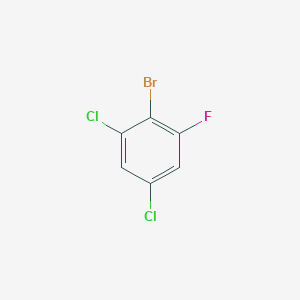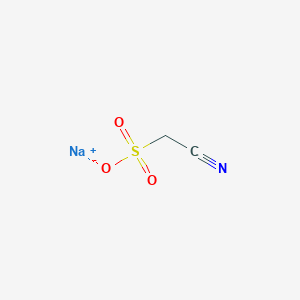
5-(3-Acetylaminophenyl)picolinic acid, 95%
Descripción general
Descripción
5-(3-Acetylaminophenyl)picolinic acid (5-APA) is a small molecule compound with a molecular weight of 214.2 g/mol. It is a white, crystalline substance that is soluble in water and other organic solvents. 5-APA is a derivative of picolinic acid and has been used in various scientific research studies for its unique properties. It has been studied for its ability to act as a chelating agent, a catalyst, and an antioxidant. 5-APA has also been studied for its potential therapeutic applications, including its role in the treatment of cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
5-(3-Acetylaminophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been studied for its ability to act as a chelating agent, a catalyst, and an antioxidant. It has also been studied for its potential therapeutic applications, including its role in the treatment of cancer, inflammation, and neurological disorders. 5-(3-Acetylaminophenyl)picolinic acid, 95% has also been used to study the effects of oxidative stress and to investigate the mechanisms of drug action and drug resistance.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylaminophenyl)picolinic acid, 95% is not fully understood. However, it is believed that 5-(3-Acetylaminophenyl)picolinic acid, 95% acts as a chelating agent, binding to metal ions and preventing them from participating in biochemical reactions. Additionally, 5-(3-Acetylaminophenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Finally, 5-(3-Acetylaminophenyl)picolinic acid, 95% has been shown to modulate the activity of enzymes and other proteins, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)picolinic acid, 95% have been studied in both in vitro and in vivo models. In vitro studies have shown that 5-(3-Acetylaminophenyl)picolinic acid, 95% is able to modulate the activity of enzymes and other proteins, as well as scavenge free radicals and protect against oxidative damage. In vivo studies have demonstrated that 5-(3-Acetylaminophenyl)picolinic acid, 95% is able to reduce inflammation and has potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Acetylaminophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized using simple methods. Additionally, it is highly soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to the use of 5-(3-Acetylaminophenyl)picolinic acid, 95% in laboratory experiments. It is not very stable and can degrade over time, making it necessary to use freshly prepared solutions in experiments. Additionally, it can be toxic in high concentrations, so it is important to use appropriate safety precautions when working with the compound.
Direcciones Futuras
The potential applications of 5-(3-Acetylaminophenyl)picolinic acid, 95% are vast and continue to be explored. Some of the most promising future directions for research include the use of 5-(3-Acetylaminophenyl)picolinic acid, 95% as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 5-(3-Acetylaminophenyl)picolinic acid, 95% and its interactions with other molecules. Finally, further research is needed to explore the potential applications of 5-(3-Acetylaminophenyl)picolinic acid, 95% in drug delivery systems and the development of new chelating agents.
Métodos De Síntesis
5-(3-Acetylaminophenyl)picolinic acid, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-aminophenylacetic acid with picolinic acid in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields a product with a purity of 95%. This method is relatively simple and inexpensive, making it an attractive option for scientific research.
Propiedades
IUPAC Name |
5-(3-acetamidophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHLCYBTASWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679296 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)picolinic acid | |
CAS RN |
1242339-07-6 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)



![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)






